molecular formula C18H13BrClNO3 B1463837 6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160253-05-3

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

Cat. No. B1463837
CAS RN: 1160253-05-3
M. Wt: 406.7 g/mol
InChI Key: KOJIXYXHNXFBTN-UHFFFAOYSA-N
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Description

“6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C18H13BrClNO3 and a molecular weight of 406.66 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride” include its molecular weight (406.66 g/mol) and molecular formula (C18H13BrClNO3) . More specific properties like melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Quinoline Derivatives in Corrosion Inhibition

Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. These compounds exhibit significant efficacy against metallic corrosion due to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This is facilitated by the high electron density associated with quinoline derivatives, especially those containing polar substituents like hydroxyl, methoxy, amino, and nitro groups. The application of quinoline-based compounds as corrosion inhibitors is a testament to their potential in protecting metals from degradation, highlighting their industrial significance in maintaining the integrity of metal structures and components (Verma, Quraishi, & Ebenso, 2020).

Quinoline Derivatives in Pharmaceutical and Biomedical Applications

Quinoline derivatives are an important class of heterocyclic compounds with a wide array of biomedical applications. Their structural modification allows for the development of compounds with antimicrobial activities and the treatment of chronic and metabolic diseases. This demonstrates the versatility of quinoline derivatives in drug development, offering potential pathways for the creation of new therapeutics aimed at addressing a variety of health conditions (Pereira et al., 2015).

Quinoline Derivatives in Optoelectronic Materials

Quinazolines, a group closely related to quinolines, have been extensively researched for their application in optoelectronic devices. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the creation of novel optoelectronic materials. These derivatives are used in luminescent small molecules and chelate compounds, highlighting their significance in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. This area of application underlines the potential of quinoline derivatives in advancing technology through the development of new materials that contribute to the efficiency and functionality of electronic and photonic devices (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of “6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride” is not specified in the sources I found. It’s used for proteomics research , but the exact biological or chemical processes it’s involved in are not detailed.

Future Directions

The future directions of “6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride” are not specified in the sources I found. As a compound used in proteomics research , it may have potential applications in the study of proteins and their functions.

properties

IUPAC Name

6-bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO3/c1-23-11-4-5-12(17(8-11)24-2)16-9-14(18(20)22)13-7-10(19)3-6-15(13)21-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJIXYXHNXFBTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(2,4-dimethoxyphenyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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